7-Bromo-2-chloro-1,5-naphthyridine

Vue d'ensemble

Description

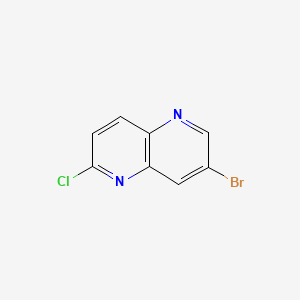

7-Bromo-2-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine derivatives with brominating and chlorinating agents. One common method involves the use of phosphorus oxychloride (POCl3) to chlorinate 1,5-naphthyridine-2(1H)-one, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is also common to maintain consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-2-chloro-1,5-naphthyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and ligands are often used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

7-Bromo-2-chloro-1,5-naphthyridine has demonstrated significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values range from 6 to 7 mM.

- Escherichia coli : Exhibits moderate activity.

- Mycobacterium smegmatis : Effective with MIC values between 5.4 and 7.1 mM.

The presence of bromine enhances its antibacterial efficacy against certain strains like Bacillus cereus .

Anticancer Activity

The compound has shown promise in cancer research, exhibiting cytotoxic effects against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HeLa (cervical cancer) cells. Its mechanism involves the inhibition of topoisomerase II, which is crucial for DNA replication and cell division .

Antimalarial Activity

In studies assessing the antimalarial properties of naphthyridine derivatives, this compound has shown significant activity against Plasmodium falciparum and Plasmodium vivax, suggesting potential for development in malaria treatment .

Biological Research

Enzyme Inhibition Studies

The compound is utilized in studies focusing on enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. The halogen atoms in its structure can form halogen bonds with target molecules, influencing their biological activity .

Combination Therapy Research

Research has explored the use of this compound in combination therapies for glioblastoma treatment. Experimental models indicate improved survival rates when used alongside cytotoxic agents like temozolomide .

Industrial Applications

Synthesis of Organic Compounds

In industrial settings, this compound serves as an intermediate in the synthesis of more complex organic compounds. This includes its use in producing dyes and agrochemicals .

Mécanisme D'action

The mechanism of action of 7-Bromo-2-chloro-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-1,5-naphthyridine: Lacks the bromine atom but shares similar chemical properties.

7-Bromo-1,5-naphthyridine: Lacks the chlorine atom but exhibits similar reactivity.

1,5-Naphthyridine: The parent compound without any halogen substitutions.

Uniqueness

7-Bromo-2-chloro-1,5-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. The combination of these halogens allows for specific interactions with molecular targets that are not possible with other naphthyridine derivatives.

Activité Biologique

7-Bromo-2-chloro-1,5-naphthyridine is a heterocyclic compound featuring both bromine and chlorine substituents on the naphthyridine ring system. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been studied for its potential applications as an antimicrobial, anticancer, and antiparasitic agent.

This compound can be synthesized through various methods, typically involving the chlorination and bromination of 1,5-naphthyridine derivatives. A common synthetic route includes the use of phosphorus oxychloride (POCl3) for chlorination followed by bromination with N-bromosuccinimide (NBS) under controlled conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with target molecules, influencing their biological activity. Additionally, the compound may undergo metabolic transformations that lead to active metabolites capable of exerting therapeutic effects .

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including this compound, exhibit significant antibacterial properties. In particular, studies have shown that these compounds are effective against various bacterial strains:

- Staphylococcus aureus : High activity was observed with minimum inhibitory concentration (MIC) values ranging from 6 to 7 mM.

- Escherichia coli : Moderate activity noted.

- Mycobacterium smegmatis : Effective with MIC values between 5.4 and 7.1 mM.

The presence of bromine in the naphthyridine skeleton enhances its antibacterial efficacy against certain strains like Bacillus cereus .

Anticancer Activity

This compound has shown promise in cancer research. It has been reported to exhibit cytotoxic effects against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HeLa (cervical cancer) cells. The compound's mechanism involves inhibition of topoisomerase II, which is crucial for DNA replication and cell division .

Study on Antimalarial Activity

In a study assessing the antimalarial properties of various naphthyridine derivatives, compounds similar to this compound were tested against Plasmodium falciparum and Plasmodium vivax. Some derivatives demonstrated significant activity, suggesting potential for further development in treating malaria .

Combination Therapy Research

Research has explored the use of this compound in combination therapies for glioblastoma treatment. In experimental models, the compound was used alongside other cytotoxic agents like temozolomide, showing improved survival rates in treated mice .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar naphthyridine derivatives:

| Compound | Antibacterial Activity | Anticancer Activity | Antimalarial Activity |

|---|---|---|---|

| This compound | Moderate (MIC: 6–7 mM) | High (HL-60 & HeLa) | Significant |

| 2-Chloro-1,5-naphthyridine | Low | Moderate | Not tested |

| 7-Bromo-1,5-naphthyridine | Moderate | Low | Not tested |

Propriétés

IUPAC Name |

7-bromo-2-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFKNUQKQAMKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.